

Labrafil M 2130 CS: Application Notes for Oral Solid Dosage Forms

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Compound of Interest

Compound Name: *Labrafil*

Cat. No.: *B13420309*

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Introduction

Labrafil M 2130 CS, chemically known as lauroyl polyoxyl-6 glycerides, is a nonionic, water-dispersible surfactant extensively utilized in the pharmaceutical industry for the formulation of oral solid dosage forms.^{[1][2][3][4][5]} Its primary function lies in enhancing the solubility and oral bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).^{[1][2][3][5]} This is achieved through the formation of lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS), which form coarse emulsions upon gentle agitation in an aqueous medium.^{[1][2][3][4]} **Labrafil M 2130 CS** can also be a key component in the development of advanced drug delivery systems like solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).^[6] Its waxy solid form at room temperature, with a melting point of 33-38°C, makes it suitable for incorporation into various solid dosage forms, including tablets and capsules.^[7]

Key Applications in Oral Solid Dosage Forms

Labrafil M 2130 CS offers versatile solutions for overcoming formulation challenges associated with poorly soluble drugs. Its principal applications in oral solid dosage forms include:

- **Solubility and Bioavailability Enhancement:** By incorporating APIs into lipid-based formulations with **Labrafil M 2130 CS**, their dissolution and subsequent absorption in the gastrointestinal tract can be significantly improved.^[2]

- Self-Emulsifying Drug Delivery Systems (SEDDS): **Labrafil M 2130 CS** is a cornerstone excipient for SEDDS. These isotropic mixtures of oils, surfactants, and cosurfactants spontaneously form oil-in-water emulsions in the GI tract, facilitating drug release and absorption.[1][2][3][8]
- Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): As a solid lipid, **Labrafil M 2130 CS** can be used to form the lipid matrix of SLNs and NLCs.[6] These nanoparticulate systems can encapsulate lipophilic drugs, protect them from degradation, and provide controlled release.[9]
- Solid SEDDS (S-SEDDS): Liquid SEDDS formulations containing **Labrafil M 2130 CS** can be solidified by adsorbing them onto solid carriers, resulting in free-flowing powders suitable for compression into tablets or filling into capsules.

Quantitative Data Summary

The following tables summarize key formulation parameters and outcomes from studies utilizing **Labrafil M 2130 CS** in various oral solid dosage forms.

Table 1: Formulation and Characterization of Furosemide Loaded NLCs and SLNs[6]

Parameter	Nanostructured Lipid Carrier (NLC)	Solid Lipid Nanoparticle (SLN)
Composition		
Solid Lipid	Labrafil M 2130 CS (355.4 mg)	Labrafil M 2130 CS
Liquid Lipid	Capryol PGMC (82.7 mg)	-
Surfactant	Tween 80	Tween 80
Co-surfactant	Soy-lecithin (0.5 g)	-
Drug	Furosemide (200 µg)	Furosemide
Characterization		
Drug Content	83.56%	84.55%

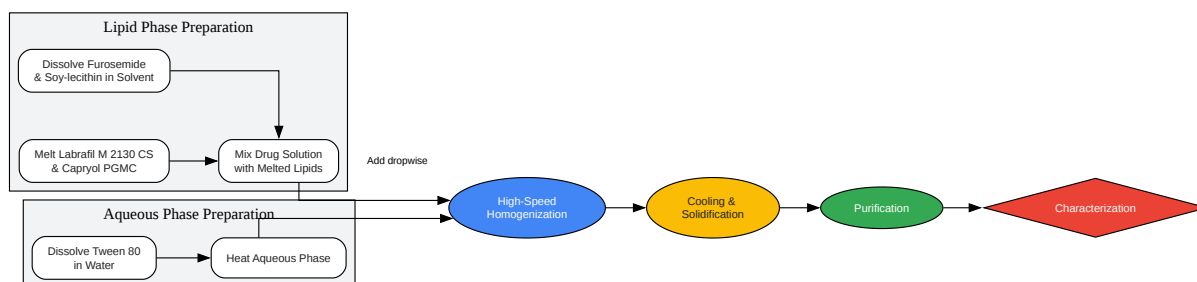
Experimental Protocols

Protocol 1: Preparation of Furosemide-Loaded Nanostructured Lipid Carriers (NLCs) by Solvent Diffusion Method[6]

1. Preparation of Lipid Phase: a. Melt 355.4 mg of **Labrafil** M 2130 CS and 82.7 mg of Capryol PGMC at a temperature 5-10°C above the melting point of the solid lipid. b. Dissolve 200 µg of Furosemide and 0.5 g of soy-lecithin in 5 mL of a suitable organic solvent (e.g., Dichloromethane). c. Add the drug-lecithin solution to the melted lipid mixture with continuous stirring and heating at 45-50°C to form a clear lipid phase.
2. Preparation of Aqueous Phase: a. Dissolve an appropriate amount of Tween 80 in 100 mL of purified water. b. Heat the aqueous solution to 45-50°C with stirring.
3. Formation of NLCs: a. Add the hot lipid phase dropwise to the hot aqueous phase under constant high-speed homogenization. b. Continue homogenization for a specified period to form a nanoemulsion. c. Allow the nanoemulsion to cool down to room temperature while stirring to solidify the lipid nanoparticles.
4. Purification and Characterization: a. The resulting NLC dispersion can be purified by appropriate methods like dialysis or centrifugation to remove untrapped drug and excess surfactant. b. Characterize the NLCs for particle size, polydispersity index (PDI), zeta potential, drug content, and entrapment efficiency.

Diagrams and Workflows

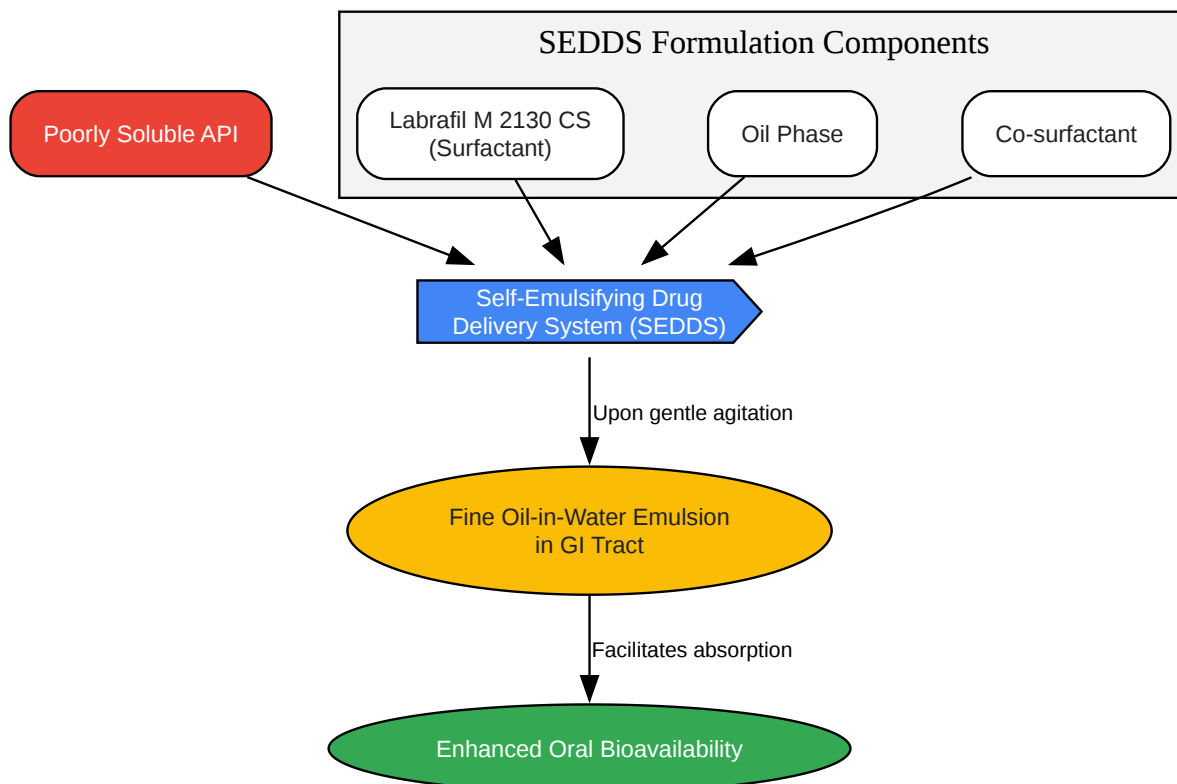
Experimental Workflow for NLC Preparation



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Caption: Workflow for the preparation of Nanostructured Lipid Carriers (NLCs).

Logical Relationship in SEDDS Formulation Development



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Caption: Logical steps in developing a SEDDS formulation for enhanced bioavailability.

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